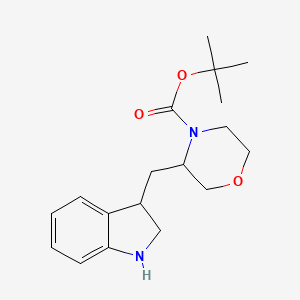

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

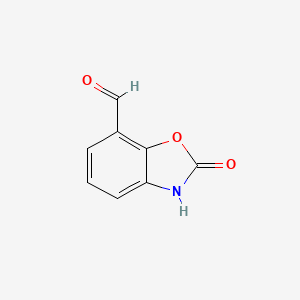

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 2137779-23-6 . It has a molecular weight of 318.42 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O3/c1-18(2,3)23-17(21)20-8-9-22-12-14(20)10-13-11-19-16-7-5-4-6-15(13)16/h4-7,13-14,19H,8-12H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 318.42 .Scientific Research Applications

Photoelectric Conversion in Solar Cells

One significant application involves improving the photoelectric conversion efficiency of dye-sensitized solar cells. A study by Wu et al. (2009) explored the use of carboxylated cyanine dyes, which share structural similarities with Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate, in enhancing solar cell performance. Their research demonstrated that co-sensitization with these dyes can significantly boost the power conversion efficiency of solar cells (Wu, Meng, Li, Teng, & Hua, 2009).

Synthesis of Novel Morpholine Derivatives

Another application area is the synthesis of novel morpholine derivatives. D'hooghe et al. (2006) discussed the transformation of certain aziridines into morpholines, which is relevant to the chemical structure and synthetic pathways of Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate. These derivatives have potential applications in various chemical synthesis processes (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Metathesis Reactions for Synthesis of Ring-Fused Carbazoles

In the field of organic chemistry, particularly in the synthesis of complex organic compounds, Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate plays a role. Pelly et al. (2005) utilized similar compounds in metathesis reactions for the synthesis of ring-fused carbazoles, which are important in the development of new pharmaceuticals (Pelly, Parkinson, van Otterlo, & de Koning, 2005).

Development of Anticancer Drugs

The compound also finds application in the synthesis of intermediates for anticancer drugs. Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The methodologies and synthetic routes described are closely related to those used for Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate (Zhang, Ye, Xu, & Xu, 2018).

Organic Chemistry and Catalysis

Additionally, the compound is used in the field of organic chemistry and catalysis. For instance, Shen et al. (2012) researched the use of similar compounds in the chemoselective aerobic oxidation of allylic and benzylic alcohols (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-8-9-22-12-14(20)10-13-11-19-16-7-5-4-6-15(13)16/h4-7,13-14,19H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXFECZZOLQCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC2CNC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2381463.png)

![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2381472.png)

![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)